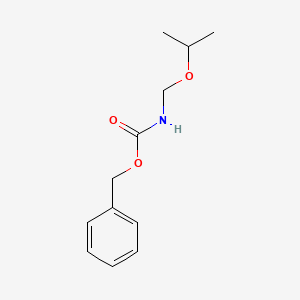
N-Benzyloxycarbonyl-(isopropoxymethyl)amine
Vue d'ensemble
Description
“N-Benzyloxycarbonyl-(isopropoxymethyl)amine” (CAS# 1122410-32-5) is a research chemical . Its IUPAC name is benzyl N-(propan-2-yloxymethyl)carbamate . The molecular weight is 223.27 and the molecular formula is C12H17NO3 .
Molecular Structure Analysis
The molecular structure of “N-Benzyloxycarbonyl-(isopropoxymethyl)amine” can be represented by the canonical SMILES string: CC(C)OCNC(=O)OCC1=CC=CC=C1 . The InChI string is InChI=1S/C12H17NO3/c1-10(2)16-9-13-12(14)15-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,13,14) .
Physical And Chemical Properties Analysis
“N-Benzyloxycarbonyl-(isopropoxymethyl)amine” is a solid substance with a melting point of 70-74 °C . It has a LogP value of 2.49970 , indicating its lipophilicity.
Applications De Recherche Scientifique
Biochemical Formation and Reactions
N-Benzyloxycarbonyl-(isopropoxymethyl)amine is involved in biochemical processes such as N-hydroxylation, which is crucial for the metabolic reactions of exogenous materials. This process is significant for understanding the pharmacological, toxicological, and pathological properties of hydroxylamines and hydroxamic acids, providing insights into their effects on the hematopoietic system and their carcinogenic potential (Weisburger & Weisburger, 1973).
Catalysis in Organic Synthesis
The compound plays a role in catalyzed ortho-arene amination reactions, employing aryl halides as substrates. Such reactions are pivotal for site-selective C-H functionalization, offering pathways to synthesize organic compounds with high functional group tolerance and yielding products through complementary site selectivity (Dong & Dong, 2013). Additionally, it is used in Pd-catalyzed intermolecular C-H amination with alkylamines, facilitating the synthesis of tertiary and secondary arylalkyl amines from benzoic acids, which are crucial for developing various organic compounds (Yoo et al., 2011).
Photoredox Catalysis in Arene Amination
Photoredox catalysis utilizes N-Benzyloxycarbonyl-(isopropoxymethyl)amine in the amination of arenes, transforming C-H into C-N bonds. This method is significant for forming bioactive compounds in medicinal chemistry, allowing for the synthesis of complex aromatic compounds without the need for preoxidized materials. The use of organic photoredox-based catalyst systems in this context expands the toolbox for arene functionalization, offering a sustainable approach to forming valuable chemical bonds (Romero et al., 2015).
Material Science Applications
In material science, N-Benzyloxycarbonyl-(isopropoxymethyl)amine is utilized in the development of new materials and polymers. For example, it is involved in the curing systems of benzoxazine with amines, where it reacts with commercially available amines to form cured products with improved material properties. The study of such reactions is crucial for advancing the field of thermosetting resins, enhancing their chemical structure, material properties, and processability (Sun et al., 2015).
Safety and Hazards
“N-Benzyloxycarbonyl-(isopropoxymethyl)amine” is classified as Acute Tox. 4 for oral, dermal, and inhalation routes . It is harmful if swallowed, in contact with skin, or if inhaled . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
benzyl N-(propan-2-yloxymethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-10(2)16-9-13-12(14)15-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJNHLPYLCKMUMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCNC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60655111 | |
| Record name | Benzyl {[(propan-2-yl)oxy]methyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60655111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyloxycarbonyl-(isopropoxymethyl)amine | |
CAS RN |
1122410-32-5 | |
| Record name | Phenylmethyl N-[(1-methylethoxy)methyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1122410-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl {[(propan-2-yl)oxy]methyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60655111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1122410-32-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes benzyl isopropoxymethyl carbamate useful in organic synthesis, particularly for Mannich reactions?
A1: Benzyl isopropoxymethyl carbamate functions as an effective aminomethylating reagent in Mannich reactions involving titanium enolates []. This reagent offers a convenient method for introducing an aminomethyl group into a molecule, which is a crucial step in synthesizing various complex organic compounds. While not directly mentioned in the provided research, the carbamate functionality likely serves as a protecting group for the amine, preventing unwanted side reactions and allowing for controlled deprotection at a later stage in the synthesis.
Q2: Can you elaborate on the synthesis of benzyl isopropoxymethyl carbamate as described in the research?
A2: While the provided research snippets don't explicitly outline the complete synthesis of benzyl isopropoxymethyl carbamate, they do offer clues. One snippet mentions the use of "benzyl carbamate," "aqueous formaldehyde," "potassium carbonate," and "p-toluenesulfonic acid" as keywords related to the reagent []. This suggests a potential synthesis route involving the reaction of benzyl carbamate with formaldehyde under basic conditions (potassium carbonate) and acidic catalysis (p-toluenesulfonic acid). This combination likely facilitates the formation of the isopropoxymethyl group. Further investigation into the cited research or other literature would be needed to confirm the exact synthetic procedure.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-2,3,4,5,6-pentafluorobenzene-1-sulfonamide](/img/structure/B1497908.png)
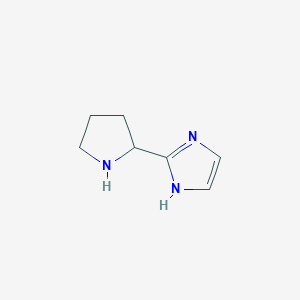
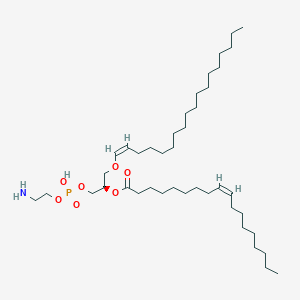
![2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B1497912.png)

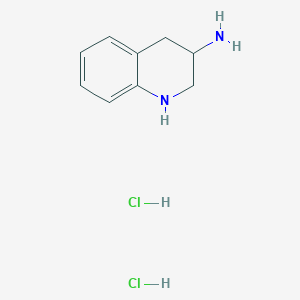

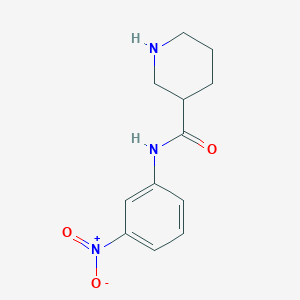

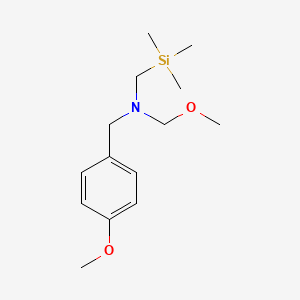

amino}-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B1497935.png)
![Benzyl 4-(8-chloroimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate](/img/structure/B1497938.png)
amino}-3-(1H-1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B1497940.png)